molecular formula C20H15N3O3S2 B11142310 N-[2-{[(4-methylphenyl)carbonyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide

N-[2-{[(4-methylphenyl)carbonyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide

Cat. No.: B11142310
M. Wt: 409.5 g/mol
InChI Key: DAZBKJQQZWPORB-UHFFFAOYSA-N
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Description

N-[2-(4-METHYLBENZAMIDO)-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a thiophene ring, and a furan ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of multiple heterocyclic rings in its structure suggests that it may exhibit diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-METHYLBENZAMIDO)-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the thiophene and furan rings. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Thiophene Ring: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the thiophene moiety to the thiazole ring.

    Attachment of the Furan Ring: The final step involves the formation of the furan ring, which can be accomplished through various methods, including cyclization reactions or the use of furan-containing starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-METHYLBENZAMIDO)-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the heterocyclic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups and positions involved. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

N-[2-(4-METHYLBENZAMIDO)-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]FURAN-2-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, antiviral, and anticancer agent due to its complex structure and multiple pharmacophores.

    Biological Research: It is used in studies to understand its mechanism of action and its effects on various biological pathways.

    Industrial Applications: The compound may be used in the development of new materials, such as dyes, sensors, and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-METHYLBENZAMIDO)-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Tiazofurin: An antineoplastic drug containing a thiazole ring.

Uniqueness

N-[2-(4-METHYLBENZAMIDO)-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]FURAN-2-CARBOXAMIDE is unique due to its combination of multiple heterocyclic rings, which may confer distinct pharmacological properties compared to other thiazole-containing compounds. Its structure allows for diverse chemical modifications, making it a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C20H15N3O3S2

Molecular Weight

409.5 g/mol

IUPAC Name

N-[2-[(4-methylbenzoyl)amino]-4-thiophen-2-yl-1,3-thiazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C20H15N3O3S2/c1-12-6-8-13(9-7-12)17(24)23-20-21-16(15-5-3-11-27-15)19(28-20)22-18(25)14-4-2-10-26-14/h2-11H,1H3,(H,22,25)(H,21,23,24)

InChI Key

DAZBKJQQZWPORB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4

Origin of Product

United States

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